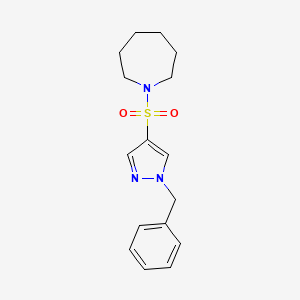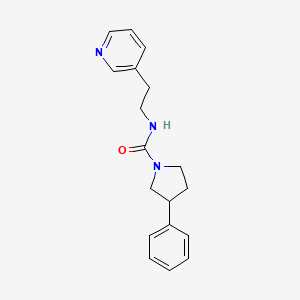![molecular formula C20H23N3O2 B7635045 N-[4-(ethylcarbamoyl)phenyl]-3-phenylpyrrolidine-1-carboxamide](/img/structure/B7635045.png)
N-[4-(ethylcarbamoyl)phenyl]-3-phenylpyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(ethylcarbamoyl)phenyl]-3-phenylpyrrolidine-1-carboxamide, also known as EPPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science.
Mecanismo De Acción
The exact mechanism of action of N-[4-(ethylcarbamoyl)phenyl]-3-phenylpyrrolidine-1-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. In particular, N-[4-(ethylcarbamoyl)phenyl]-3-phenylpyrrolidine-1-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2 activity, N-[4-(ethylcarbamoyl)phenyl]-3-phenylpyrrolidine-1-carboxamide may help to reduce inflammation and pain.
Biochemical and Physiological Effects:
N-[4-(ethylcarbamoyl)phenyl]-3-phenylpyrrolidine-1-carboxamide has been shown to have various biochemical and physiological effects in the body. In particular, it has been shown to have anti-inflammatory and analgesic effects, as well as antitumor activity. Additionally, N-[4-(ethylcarbamoyl)phenyl]-3-phenylpyrrolidine-1-carboxamide has been shown to inhibit the growth of various weeds, making it a potential candidate for use as a herbicide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[4-(ethylcarbamoyl)phenyl]-3-phenylpyrrolidine-1-carboxamide for lab experiments is its potential for use as a building block for the synthesis of novel materials with unique properties. Additionally, N-[4-(ethylcarbamoyl)phenyl]-3-phenylpyrrolidine-1-carboxamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory conditions. However, one of the main limitations of N-[4-(ethylcarbamoyl)phenyl]-3-phenylpyrrolidine-1-carboxamide for lab experiments is its relatively high cost and limited availability.
Direcciones Futuras
There are many potential future directions for research on N-[4-(ethylcarbamoyl)phenyl]-3-phenylpyrrolidine-1-carboxamide. One area of interest is the development of novel materials using N-[4-(ethylcarbamoyl)phenyl]-3-phenylpyrrolidine-1-carboxamide as a building block. Another area of interest is the further study of N-[4-(ethylcarbamoyl)phenyl]-3-phenylpyrrolidine-1-carboxamide's anti-inflammatory and analgesic effects, with the aim of developing new treatments for inflammatory conditions. Additionally, further research is needed to fully understand the mechanism of action of N-[4-(ethylcarbamoyl)phenyl]-3-phenylpyrrolidine-1-carboxamide and its potential applications in various fields.
Métodos De Síntesis
N-[4-(ethylcarbamoyl)phenyl]-3-phenylpyrrolidine-1-carboxamide can be synthesized using various methods, including the reaction of 4-(ethylcarbamoyl)benzaldehyde with phenylacetonitrile in the presence of a base, followed by cyclization using a Lewis acid catalyst. Another method involves the reaction of 4-(ethylcarbamoyl)benzaldehyde with phenylhydrazine in the presence of a base, followed by cyclization using a Lewis acid catalyst.
Aplicaciones Científicas De Investigación
N-[4-(ethylcarbamoyl)phenyl]-3-phenylpyrrolidine-1-carboxamide has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, N-[4-(ethylcarbamoyl)phenyl]-3-phenylpyrrolidine-1-carboxamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory conditions. In agriculture, N-[4-(ethylcarbamoyl)phenyl]-3-phenylpyrrolidine-1-carboxamide has been studied for its potential use as a herbicide, as it has been shown to inhibit the growth of various weeds. In materials science, N-[4-(ethylcarbamoyl)phenyl]-3-phenylpyrrolidine-1-carboxamide has been studied for its potential use as a building block for the synthesis of novel materials with unique properties.
Propiedades
IUPAC Name |
N-[4-(ethylcarbamoyl)phenyl]-3-phenylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-2-21-19(24)16-8-10-18(11-9-16)22-20(25)23-13-12-17(14-23)15-6-4-3-5-7-15/h3-11,17H,2,12-14H2,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYBJBZNLPKBQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(C=C1)NC(=O)N2CCC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(ethylcarbamoyl)phenyl]-3-phenylpyrrolidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-[(4-methylsulfanylphenyl)methyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide](/img/structure/B7634965.png)
![6-cyclopropyl-N,1,3-trimethyl-N-(pyridin-3-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7634968.png)
![3-[4-(4-Methylpiperazin-1-yl)-4-oxobutyl]imidazolidine-2,4-dione](/img/structure/B7634974.png)
![N-[3-[(dimethylamino)methyl]phenyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide](/img/structure/B7634990.png)
![2-fluoro-4-methoxy-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B7634991.png)

![N-(2-chloro-4,6-dimethylphenyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B7635003.png)

![1-cyclopentyl-N-[(2-methylpyrazol-3-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7635017.png)

![2-Phenoxy-1-[4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B7635051.png)

![(3-Phenylpyrrolidin-1-yl)-[1-(pyrrolidine-1-carbonyl)piperidin-4-yl]methanone](/img/structure/B7635057.png)
![4-[1-[Methyl-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]amino]ethyl]benzenesulfonamide](/img/structure/B7635063.png)